4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide
Overview
Description
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is an organic compound with the molecular formula C15H16N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethoxybenzylidene group attached to the amino group of the benzenesulfonamide structure
Preparation Methods
The synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The general reaction scheme is as follows:
- Dissolve 4-ethoxybenzaldehyde and 4-aminobenzenesulfonamide in an appropriate solvent, such as ethanol.
- Add a catalytic amount of hydrochloric acid to the reaction mixture.
- Heat the mixture under reflux for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound’s ability to inhibit specific enzymes and its potential to induce apoptosis in cancer cells have made it a subject of interest in biological research.
Materials Science: Due to its unique chemical structure, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to apoptosis or cell death . The pathways involved include the inhibition of anaerobic glycolysis and the induction of oxidative stress within the cancer cells .
Comparison with Similar Compounds
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-[(4-Methoxybenzylidene)amino]benzenesulfonamide: Similar in structure but with a methoxy group instead of an ethoxy group.
4-[(4-Chlorobenzylidene)amino]benzenesulfonamide: Contains a chlorine atom, which can influence its reactivity and biological activity compared to the ethoxy derivative.
The uniqueness of this compound lies in its specific substituent groups, which can affect its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCTROVJZKUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.